molecular formula C28H28F3N3O5 B12161824 4-methoxy-N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide

4-methoxy-N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide

Cat. No.: B12161824
M. Wt: 543.5 g/mol
InChI Key: IPBVCAIXRPEDKH-MOHJPFBDSA-N
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Description

4-methoxy-N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a morpholine ring, and a trifluoromethyl-substituted furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzamide Core: This can be achieved through the reaction of 4-methoxybenzoic acid with appropriate amines under dehydrating conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving suitable precursors.

    Attachment of the Morpholine Ring: This step may involve nucleophilic substitution reactions where the morpholine ring is attached to the intermediate compound.

    Final Coupling and Purification: The final product is obtained through coupling reactions and purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the furan ring.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

The compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound in drug discovery.

Industry

In industry, it might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(3-oxo-1-phenylprop-1-en-2-yl)benzamide: Lacks the morpholine and trifluoromethyl-substituted furan ring.

    N-(3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-phenylprop-1-en-2-yl)benzamide: Lacks the methoxy group and trifluoromethyl-substituted furan ring.

Uniqueness

The presence of the trifluoromethyl-substituted furan ring and the morpholine ring in 4-methoxy-N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide makes it unique compared to other benzamide derivatives. These structural features may confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H28F3N3O5

Molecular Weight

543.5 g/mol

IUPAC Name

4-methoxy-N-[(Z)-3-(2-morpholin-4-ylethylamino)-3-oxo-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]benzamide

InChI

InChI=1S/C28H28F3N3O5/c1-37-22-7-5-19(6-8-22)26(35)33-24(27(36)32-11-12-34-13-15-38-16-14-34)18-23-9-10-25(39-23)20-3-2-4-21(17-20)28(29,30)31/h2-10,17-18H,11-16H2,1H3,(H,32,36)(H,33,35)/b24-18-

InChI Key

IPBVCAIXRPEDKH-MOHJPFBDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/C(=O)NCCN4CCOCC4

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NCCN4CCOCC4

Origin of Product

United States

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